[(2R,4R,5S,6R)-3,3,4,5-Tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate [(2R,4R,5S,6R)-3,3,4,5-Tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Brand Name: Vulcanchem
CAS No.: 145937-22-0
VCID: VC0135464
InChI: InChI=1S/C33H56O14/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(35)47-33(42)29(39)24(46-31(32(33,40)41)43-20-4-2)22-44-30-28(38)27(37)26(36)23(21-34)45-30/h5-6,8-9,11-12,23-24,26-31,34,36-42H,3-4,7,10,13-22H2,1-2H3/b6-5-,9-8-,12-11-/t23-,24-,26+,27+,28+,29+,30+,31-,33-/m1/s1
SMILES: CCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)(O)OC(=O)CCCCCCCC=CCC=CCC=CCC)(O)O
Molecular Formula: C33H56O14
Molecular Weight: 676.8 g/mol

[(2R,4R,5S,6R)-3,3,4,5-Tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

CAS No.: 145937-22-0

Main Products

VCID: VC0135464

Molecular Formula: C33H56O14

Molecular Weight: 676.8 g/mol

[(2R,4R,5S,6R)-3,3,4,5-Tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate - 145937-22-0

CAS No. 145937-22-0
Product Name [(2R,4R,5S,6R)-3,3,4,5-Tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Molecular Formula C33H56O14
Molecular Weight 676.8 g/mol
IUPAC Name [(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Standard InChI InChI=1S/C33H56O14/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(35)47-33(42)29(39)24(46-31(32(33,40)41)43-20-4-2)22-44-30-28(38)27(37)26(36)23(21-34)45-30/h5-6,8-9,11-12,23-24,26-31,34,36-42H,3-4,7,10,13-22H2,1-2H3/b6-5-,9-8-,12-11-/t23-,24-,26+,27+,28+,29+,30+,31-,33-/m1/s1
Standard InChIKey JWMITOKTALGFJL-QQNQLOICSA-N
Isomeric SMILES CCCO[C@H]1C([C@]([C@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)(O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O
SMILES CCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)(O)OC(=O)CCCCCCCC=CCC=CCC=CCC)(O)O
Canonical SMILES CCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)(O)OC(=O)CCCCCCCC=CCC=CCC=CCC)(O)O
Synonyms 3'-O-linolenoylglyceryl 6-O-galactopyranosyl-galactopyranoside
gingerglycolipid A
PubChem Compound 6450152
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator